![molecular formula C11H11FO B14194118 {2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol CAS No. 850403-62-2](/img/structure/B14194118.png)
{2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol is an organic compound characterized by the presence of a fluorophenyl group attached to a cyclopropyl ring, which is further connected to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol can be achieved through several methods. One common approach involves the reduction of 2-cyclopropyl-4-(4’-fluorophenyl)quinoline-3-carboxylic acid ester using potassium borohydride (KBH4) in the presence of magnesium chloride (MgCl2) . Another method includes the cyclization of 2-amino-4’-fluoro-benzophenone with 3-cyclopropyl-3-oxo propionate under the catalytic action of zinc triflate (Zn(OTf)2) .
Industrial Production Methods
Industrial production of this compound typically involves scalable and eco-friendly synthetic routes. The use of mechanochemical processes, such as the Suzuki–Miyaura coupling and Minisci C–H alkylation, has been explored for large-scale synthesis . These methods offer high efficiency and sustainability, making them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted fluorophenyl compounds.
Wissenschaftliche Forschungsanwendungen
{2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of {2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-methanol
- 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde
Uniqueness
{2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its cyclopropyl and fluorophenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
850403-62-2 |
|---|---|
Molekularformel |
C11H11FO |
Molekulargewicht |
178.20 g/mol |
IUPAC-Name |
[2-[(4-fluorophenyl)methylidene]cyclopropyl]methanol |
InChI |
InChI=1S/C11H11FO/c12-11-3-1-8(2-4-11)5-9-6-10(9)7-13/h1-5,10,13H,6-7H2 |
InChI-Schlüssel |
ZCRBLQCEOQSTDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1=CC2=CC=C(C=C2)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine](/img/structure/B14194041.png)
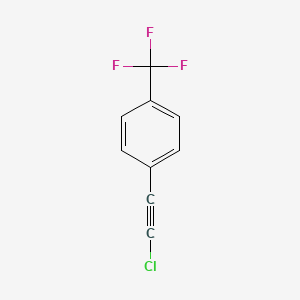

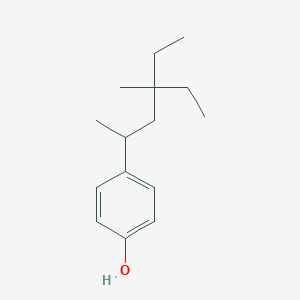
![2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B14194055.png)
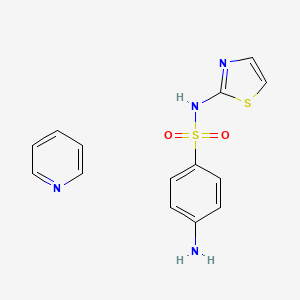
![Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14194088.png)
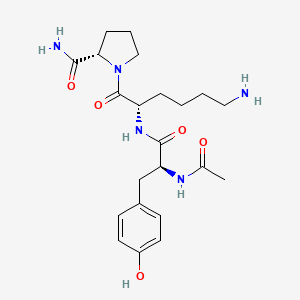
![3-(Prop-2-en-1-yl)-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B14194100.png)
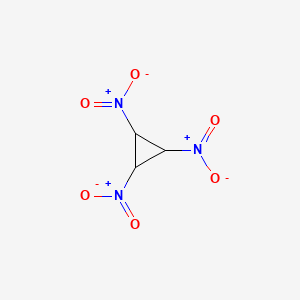
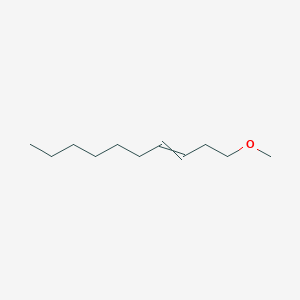
![6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol](/img/structure/B14194131.png)
![1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14194139.png)
![3-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B14194146.png)
